The synthesis of 10,11-Dimethoxy-17-epi-alpha-yohimbine can be approached through several methods, with recent advancements focusing on enantioselective synthesis techniques. One notable method involves the use of N-heterocyclic carbene (NHC) catalysis for the formation of key intermediates. The process typically includes:
The molecular structure of 10,11-Dimethoxy-17-epi-alpha-yohimbine features a complex tetracyclic framework with multiple stereocenters. Key structural characteristics include:
The chemical reactivity of 10,11-Dimethoxy-17-epi-alpha-yohimbine is influenced by its functional groups and structural features. Notable reactions include:
The mechanism of action for 10,11-Dimethoxy-17-epi-alpha-yohimbine primarily involves its interaction with adrenergic receptors. Key points include:
The physical and chemical properties of 10,11-Dimethoxy-17-epi-alpha-yohimbine include:
10,11-Dimethoxy-17-epi-alpha-yohimbine has several scientific applications:
10,11-Dimethoxy-17-epi-α-yohimbine (CAS: 84667-06-1) is systematically named as:
Molecular Formula: C₂₃H₃₀N₂O₅ [1] [7]Molecular Weight: 414.502 g/mol [1]Calculated Properties:
Table 1: Key Physicochemical Parameters
Property | Value | Method |
---|---|---|
Molecular Formula | C₂₃H₃₀N₂O₅ | HRMS |
Exact Mass | 414.502 g/mol | Calculated |
Partition Coefficient (logP) | 2.8 (estimated) | Computational Prediction |
Hydrogen Bond Acceptors | 7 | — |
Hydrogen Bond Donors | 1 (OH group) | — |
Yohimbine isomers exhibit distinct pharmacological profiles due to stereochemical variations:
Table 2: Structural and Receptor Affinity Comparison of Key Yohimbine Isomers
Compound | C16 Configuration | C17 Configuration | Key Receptor Affinities |
---|---|---|---|
10,11-Dimethoxy-17-epi-α-yohimbine | β-COOCH₃ | β-OH | Selective α₂-adrenergic antagonist [7] |
Yohimbine | α-COOCH₃ | α-OH | α₂ > 5-HT₁A > D₂ receptors [10] |
Rauwolscine (α-Yohimbine) | α-COOCH₃ | α-OH | α₂C subtype selective [5] |
Corynanthine | α-COOCH₃ | β-OH | α₁-adrenergic antagonist [5] |
The 10,11-dimethoxy substitution enhances lipophilicity versus unmethylated yohimbine, while the 17β-OH configuration modifies hydrogen-bonding networks critical for α₂-adrenergic receptor docking [5] [10].
NMR Spectroscopy (predicted for CDCl₃):
Mass Spectrometry:
IR Spectroscopy:
No crystal structure of 10,11-dimethoxy-17-epi-α-yohimbine is reported. However, yohimbine core alkaloids adopt rigid trans-quinolizidine conformations with:
Table 3: Characterized Yohimbine Alkaloid Crystal Structures
Compound | Crystal System | Key Bond Angles | H-bond Network |
---|---|---|---|
Yohimbine HCl | Monoclinic | N4-C21-C22=111.5° | OH⋯Cl⁻, NH⁺⋯Cl⁻ |
Rauwolscine | Orthorhombic | C16-COO=119.7° | OH⋯O(ester) intramolecular |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4